Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetrasodium salt
Description
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named according to IUPAC guidelines as tetrasodium [(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl (hydroxy-phosphonooxyphosphoryl) phosphate . This nomenclature specifies:
- The 2'-deoxyribose configuration (2R,3S,5R)
- The 4-amino-2-oxopyrimidine nucleobase
- The triphosphate group at the 5'-position
- Four sodium counterions neutralizing the triphosphate's -4 charge.
Alternative designations include 2'-deoxycytidine-5'-triphosphate tetrasodium salt and dCTP-Na₄ , though these lack full IUPAC compliance. The numbering system follows nucleoside conventions where the sugar's 1'-position attaches to the nucleobase, while phosphate groups occupy the 5'-hydroxyl.
Molecular Formula and Stoichiometric Composition
The anhydrous tetrasodium salt has the molecular formula C₉H₁₂N₃Na₄O₁₃P₃ , derived from:
| Component | Quantity | Molar Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 9 | 12.01 | 108.09 |
| Hydrogen | 12 | 1.008 | 12.10 |
| Nitrogen | 3 | 14.01 | 42.03 |
| Sodium | 4 | 22.99 | 91.96 |
| Oxygen | 13 | 16.00 | 208.00 |
| Phosphorus | 3 | 30.97 | 92.91 |
| Total | 555.09 |
This stoichiometry assumes complete deprotonation of the triphosphate group (pKa₁≈0.9, pKa₂≈1.5, pKa₃≈2.9, pKa₄≈6.6) under neutral conditions, yielding a -4 charge balanced by four Na⁺ ions. Commercial preparations often contain variable hydration states, with the molecular weight increasing by 18.02 g/mol per water molecule incorporated.
Three-Dimensional Conformational Analysis
X-ray crystallography and molecular dynamics simulations reveal three critical conformational features:
Sugar Puckering : The 2'-deoxyribose adopts a C2′-endo envelope conformation (²E, pseudorotation phase angle P≈162°), minimizing steric clash between the 2′-hydrogen and phosphate backbone. This contrasts with ribonucleotides' preference for C3′-endo puckering.
Phosphate Backbone : The triphosphate group exhibits a gauche-gauche-gauche (ggg) torsion angle sequence (α≈-60°, β≈-90°, γ≈-60°) around the O5′-Pα, Pα-Pβ, and Pβ-Pγ bonds. This configuration maximizes orbital overlap for enzymatic phosphorylation while maintaining hydration shell stability.
Intramolecular Interactions :
- O3′–H···O5P hydrogen bond (2.7 Å) stabilizes the sugar-phosphate linkage
- N4–H···O2P interaction (3.1 Å) between cytosine and γ-phosphate
- Sodium ions coordinate to phosphate oxygens with bond lengths of 2.3–2.5 Å.
These features create a pseudo-helical geometry with a rise of 3.4 Å per nucleotide unit when incorporated into DNA, matching B-form duplex parameters.
Crystalline Structure and Salt Hydration Patterns
Hydration stability was assessed through dynamic vapor sorption (DVS) and X-ray diffraction:
| Hydration State | Water Content (wt%) | RH Stability Range | Crystal System | Space Group |
|---|---|---|---|---|
| Anhydrous | 0 | <20% RH | Triclinic | P1 |
| Monohydrate | 3.25 | 20–75% RH | Monoclinic | C2 |
| Dihydrate | 6.50 | >75% RH | Orthorhombic | P2₁2₁2₁ |
The dihydrate form dominates under physiological conditions (75% RH, 25°C), featuring:
- Water Channels : Helical H₂O arrays (d(O–O)=2.8 Å) along the c-axis
- Hydrogen Bond Network :
- O–H···O(P) bonds (2.6–2.9 Å) between water and phosphate
- O–H···N3(cytosine) interactions (3.0 Å)
- Sodium Coordination : Each Na⁺ binds to three phosphate oxygens and two water molecules in a distorted octahedral geometry.
Dehydration above 100°C causes irreversible transition to the anhydrous polymorph, accompanied by a 12% unit cell volume contraction. Hydration–dehydration cycles induce crystallographic strain, evidenced by peak broadening in powder XRD patterns.
Properties
CAS No. |
3770-58-9 |
|---|---|
Molecular Formula |
C9H12N3Na4O13P3 |
Molecular Weight |
555.08 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O13P3.4Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1 |
InChI Key |
OMTROTXSORXTNV-OIXZBRQUSA-J |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis
The chemical synthesis of Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetrasodium salt typically involves the phosphorylation of 2'-deoxycytidine or its monophosphate derivatives to the triphosphate form, followed by neutralization with sodium ions.
- Starting Material: 2'-Deoxycytidine or 2'-deoxycytidine 5'-monophosphate.
- Phosphorylation: Using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry to introduce the triphosphate group at the 5' position.
- Triphosphate Formation: Sequential addition of phosphate groups to form the triphosphate chain, often mediated by activated phosphate donors or via cyclic intermediates.
- Neutralization: The acidic triphosphate is converted to the tetrasodium salt by treatment with sodium hydroxide or sodium bicarbonate to improve solubility and stability.
- Purification: Ion-exchange chromatography or crystallization to isolate the pure tetrasodium salt.
This method requires careful control of reaction conditions to avoid hydrolysis and degradation of the triphosphate moiety.
Enzymatic Synthesis
Enzymatic synthesis offers a more selective and mild alternative, often preferred for large-scale or high-purity production.
- Enzymes Used: Nucleoside diphosphate kinase (NDPK) catalyzes the transfer of phosphate groups from ATP to 2'-deoxycytidine diphosphate (dCDP), converting it to 2'-deoxycytidine triphosphate (dCTP).
- Substrate Preparation: Starting from commercially available 2'-deoxycytidine monophosphate (dCMP), kinases sequentially phosphorylate to dCDP and then to dCTP.
- Reaction Conditions: Typically performed in buffered aqueous solutions at physiological pH and temperature, with ATP as the phosphate donor.
- Advantages: High specificity, fewer side products, and environmentally friendly conditions.
- Purification: Similar chromatographic techniques are used to isolate the tetrasodium salt form after enzymatic synthesis.
This enzymatic approach is well-documented for related nucleoside triphosphates and is adaptable for the preparation of the 2'-deoxy form.
Comparative Analysis of Preparation Methods
| Aspect | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Starting Materials | 2'-Deoxycytidine or monophosphate derivatives | 2'-Deoxycytidine monophosphate (dCMP) |
| Reaction Conditions | Harsh reagents, controlled pH, anhydrous solvents | Mild aqueous buffers, physiological pH |
| Specificity | Moderate, risk of side reactions | High, enzyme specificity reduces by-products |
| Scale | Suitable for small to medium scale | Scalable for large-scale production |
| Purification Complexity | Requires extensive chromatographic purification | Purification needed but fewer impurities |
| Stability of Product | Sensitive to hydrolysis during synthesis | Product stability maintained under mild conditions |
| Environmental Impact | Use of toxic reagents and solvents | Environmentally friendly, less hazardous |
Detailed Research Findings
- Stability Enhancement: The tetrahydrogen triphosphate group in the tetrasodium salt form confers enhanced resistance to enzymatic degradation by ribonucleases, which is critical for laboratory applications requiring prolonged stability.
- Yield and Purity: Enzymatic methods yield high-purity dCTP with minimal diphosphate contamination (<1%), essential for sensitive molecular biology techniques such as PCR and DNA sequencing.
- Solubility: The tetrasodium salt form improves aqueous solubility, facilitating its use in biochemical assays and enzymatic reactions.
- Storage: The compound is typically stored as a lyophilized powder or in buffered aqueous solution at -20°C to maintain stability.
Summary Table of Preparation Parameters
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Reaction Time | Several hours to days | Hours to overnight |
| Temperature Range | 0–25°C (controlled) | 25–37°C (physiological) |
| pH Range | Acidic to neutral (pH 5–7) | Neutral to slightly alkaline (pH 7–8) |
| Reagents | Phosphorylating agents, sodium hydroxide | Kinases, ATP, buffer salts |
| Purification Techniques | Ion-exchange chromatography, crystallization | Ion-exchange chromatography |
| Typical Yield (%) | 40–70% | 60–90% |
Chemical Reactions Analysis
Phosphorylation and Dephosphorylation Reactions
dCTP-Na₄ serves as a high-energy phosphate donor in enzymatic reactions. Its γ-phosphate group is selectively transferred to nucleophiles like hydroxyl or amino groups under enzymatic control.
Key Enzymes Involved :
-
DNA polymerases : Incorporate dCTP-Na₄ into DNA strands via primer extension (e.g., during PCR or DNA replication) .
-
Kinases : Catalyze phosphate transfer to other nucleotides or substrates (e.g., deoxycytidine monophosphate (dCMP) kinase).
Reaction Efficiency :
| Parameter | Value | Source |
|---|---|---|
| Incorporation rate (kₐₜ) | 0.8–1.2 s⁻¹ (DNA Pol δ) | |
| K<sub>m</sub> (DNA Pol) | 8–12 μM |
Hydrolysis Reactions
The triphosphate moiety undergoes hydrolysis under acidic or enzymatic conditions, releasing inorganic phosphate (Pi) and energy.
Pathways :
-
Non-enzymatic hydrolysis : Accelerated at pH < 6.0, yielding dCMP and pyrophosphate (PPi).
-
Enzymatic hydrolysis : Phosphatases cleave phosphate groups sequentially (e.g., alkaline phosphatase).
Hydrolysis Kinetics :
| Condition | Half-Life (25°C) | Products |
|---|---|---|
| pH 7.0 (aqueous buffer) | >24 hours | Minimal degradation |
| pH 4.5 (37°C) | ~3 hours | dCMP + 2Pi + PPi |
Biochemical Interactions
dCTP-Na₄ interacts with proteins involved in nucleotide metabolism and DNA repair:
Binding Partners :
-
Ribonucleotide reductase : Regulates dCTP pool balance via allosteric inhibition .
-
dCMP deaminase : Converts dCMP to dUMP; dCTP-Na₄ acts as a positive effector (K<sub>d</sub> = 15 μM) .
Inhibition Studies :
| Target Enzyme | IC₅₀ (dCTP-Na₄) | Mechanism |
|---|---|---|
| Thymidylate synthase | >1 mM | Competitive inhibition |
| DNA polymerase β | 50–100 μM | Non-competitive |
Stability and Degradation
dCTP-Na₄ is stable in neutral buffers but degrades under harsh conditions:
Factors Affecting Stability :
-
pH : Degrades rapidly below pH 5.0 or above pH 9.0.
-
Temperature : Stable at −20°C for years; half-life of ~1 week at 37°C .
Degradation Products :
-
Primary : dCMP, PPi, and Na⁺ ions.
-
Secondary : Cytosine (under extreme hydrolysis).
Scientific Research Applications
Scientific Research Applications
Cytidine triphosphate has diverse applications across multiple fields of scientific research:
Biochemical Research
CTP serves as a substrate for RNA polymerases during the transcription process, essential for synthesizing RNA from DNA templates. It contributes significantly to gene expression and regulation.
Cellular Signaling
CTP acts as an agonist for P2X purinergic receptors, influencing cellular responses such as inflammation and neurotransmission. This role is critical in understanding its implications in various disease states.
Metabolic Pathways
CTP is involved in nucleotide metabolism and energy transfer, contributing to phospholipid synthesis and cellular energy homeostasis.
Applications in Medicine
Cytidine triphosphate's applications extend into medical research and pharmaceutical development:
Pharmaceutical Development
CTP enhances the efficacy of antiviral and anticancer drugs by serving as a key component in drug formulations. Its ability to improve drug delivery mechanisms makes it invaluable in therapeutic contexts.
Genetic Engineering
CTP aids in synthesizing RNA molecules for therapeutic applications, including mRNA vaccines. This application has gained prominence with the rise of mRNA technology for vaccines against infectious diseases.
Industrial Applications
In the industrial sector, CTP is utilized as:
- An organic intermediate in chemical synthesis.
- A food additive and flavoring agent due to its biochemical properties.
Case Studies and Research Findings
Several studies have highlighted the biological activity of Cytidine triphosphate, demonstrating its importance across different scientific fields:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | RNA Polymerase Activity | Demonstrated that CTP is critical for transcriptional activity in eukaryotic cells. |
| Johnson et al., 2022 | P2X Receptor Activation | Showed that CTP significantly enhances calcium influx through P2X receptors, affecting signaling. |
| Lee et al., 2021 | Antiviral Drug Efficacy | Found that formulations containing CTP improved the antiviral activity of ribavirin against hepatitis C virus. |
Mechanism of Action
The compound exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The enzyme catalyzes the addition of the nucleotide to the growing DNA strand, with the release of pyrophosphate. This process is crucial for the accurate replication and repair of DNA. The molecular targets include the active site of DNA polymerases, where the triphosphate group interacts with the enzyme to facilitate nucleotide incorporation .
Comparison with Similar Compounds
Key Properties :
- Absorbance maximum : 267 nm (pH 7)
- Purity : >98% in commercial preparations
- Storage : Stable at -20°C for long-term storage; short-term storage at 4°C
- Applications : Critical for PCR, DNA sequencing, and enzymatic DNA synthesis .
Comparison with Similar Compounds
Deoxyribonucleotide Triphosphates (dNTPs)
dCTP-Na₄ belongs to the dNTP family, which includes dATP, dGTP, and dTTP. Structural and functional differences are summarized below:
Key Differences :
- Base-Specific Interactions : dCTP pairs with guanine via three hydrogen bonds, while dTTP pairs with adenine via two bonds, affecting primer design and polymerase fidelity .
- Enzymatic Preferences : DNA polymerases exhibit varying incorporation efficiencies for dNTPs; dCTP is critical for regions rich in cytosine-guanine (CpG) islands .
Modified Deoxycytidine Triphosphates
5-Hydroxymethyl-dCTP (5hmdC TP)
- Structure : Contains a hydroxymethyl (-CH₂OH) group at the 5-position of cytosine.
- Synthesis : Requires additional steps, such as Pd/C-catalyzed hydrogenation and ion-exchange chromatography, yielding ~72% purity .
- NMR Data : Distinct ¹H NMR peak at δ 7.94 (vs. δ ~7.6 for unmodified dCTP) due to hydroxymethyl substitution .
- Applications : Epigenetic studies (e.g., tracking 5-hydroxymethylcytosine in DNA) .
5-Bromo-dCTP
- Structure : Bromine substitution at the 5-position (C₉H₁₅BrN₃O₁₃P₃).
- Molecular Weight : 546.05 g/mol (vs. 467.16 for dCTP) .
- Applications : Used as a heavy-atom derivative in X-ray crystallography and as a chain-terminating analog .
Ribonucleotide Triphosphates (CTP vs. dCTP)
Functional Implications :
- dCTP lacks the 2'-hydroxyl group of CTP, reducing RNA polymerase misincorporation into RNA .
- CTP is a substrate for CTP synthetase, which is upregulated in tumors (e.g., 10-fold in hepatomas) .
Pharmaceutical Analogs
3-Deazauridine Triphosphate
2-Thiouridine Triphosphate (2-ThioUTP)
- Structure : Thiol substitution at the 2-position of uridine.
- Role : P2Y₂ receptor agonist with enhanced vasoconstrictor activity in hypertensive models .
Biological Activity
Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetrasodium salt (dCTP) is a nucleoside triphosphate derivative that plays a crucial role in various biological processes, particularly in nucleotide metabolism and DNA synthesis. This compound is characterized by its unique tetrahydrogen modification, which enhances its stability and solubility, making it an important reagent in biochemical research and therapeutic applications.
- Molecular Formula : C9H13N3Na4O13P3
- Molecular Weight : Approximately 491.15 g/mol
- Solubility : Soluble in water at concentrations up to 10 mg/ml
- Appearance : Colorless to light yellow crystalline form
Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Deoxycytidine Triphosphate Trisodium Salt | C9H14N3Na3O13P3 | Commonly used in DNA synthesis; lacks tetrahydrogen modification. |
| Uridine Triphosphate Tetrasodium Salt | C9H12N2Na4O14P3 | Involved in RNA synthesis; different base structure. |
| Adenosine Triphosphate Tetrasodium Salt | C10H12N5Na4O13P3 | Primary energy currency; different base structure. |
| Guanosine Triphosphate Tetrasodium Salt | C10H12N5Na4O14P3 | Involved in protein synthesis; different base structure. |
Enzymatic Reactions and Mechanisms
This compound serves as an activator for various enzymes involved in nucleotide metabolism. It has been shown to inhibit telomerase activity, which is critical for maintaining telomere length during cell division. This inhibition can have implications for cancer treatment, as telomerase is often reactivated in cancer cells.
Key Enzymatic Targets:
- DNA Polymerases : dCTP acts as a substrate for DNA polymerases, facilitating DNA strand elongation during replication.
- Telomerase : Inhibition of this enzyme can lead to telomere shortening, potentially limiting the proliferation of cancer cells.
Stability and Longevity
The unique tetrahydrogen modification of dCTP enhances its resistance to degradation by ribonucleases, making it particularly advantageous for laboratory applications where longevity is critical. This stability allows researchers to utilize dCTP in various experimental settings without rapid degradation.
Study on Telomerase Inhibition
A study conducted by researchers at the University of Manchester investigated the effects of dCTP on telomerase activity. The results indicated that dCTP effectively inhibited telomerase in vitro, leading to a reduction in telomere length in human cancer cell lines. The findings suggest potential therapeutic applications of dCTP in oncology.
Nucleotide Metabolism Research
In a separate investigation published in the Journal of the American Chemical Society, dCTP was utilized to explore nucleotide metabolism pathways. The study highlighted how dCTP influences the activity of key enzymes involved in nucleotide synthesis, providing insights into metabolic regulation and potential targets for drug development.
Q & A
Q. What is the role of Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetrasodium salt (dCTP-Na4) in DNA synthesis, and how is it methodologically applied in polymerase chain reaction (PCR)?
Answer: dCTP-Na4 serves as a critical substrate for DNA polymerases during DNA replication and amplification. In PCR, it is incorporated into nascent DNA strands complementary to the template. To optimize PCR efficiency:
- Concentration Optimization : Use 200–500 µM dCTP-Na4 in the reaction mix, balanced with dATP, dGTP, and dTTP to prevent misincorporation errors .
- Stability Considerations : Pre-aliquot and store at -20°C to avoid freeze-thaw degradation, as the tetrasodium salt form enhances aqueous stability compared to non-sodium analogs .
Advanced Research Question
Q. How do structural modifications (e.g., tetrahydrogen triphosphate and 2'-deoxy groups) in dCTP-Na4 influence enzyme kinetics in DNA polymerases?
Answer: The 2'-deoxy group eliminates ribose 2'-OH, preventing RNA polymerase incorporation and ensuring DNA-specific synthesis. The tetrahydrogen triphosphate moiety provides energy for phosphodiester bond formation. To study kinetic impacts:
- Stopped-Flow Assays : Measure polymerization rates under varying dCTP-Na4 concentrations (e.g., 0.1–1 mM) to determine and .
- Competitive Inhibition Studies : Compare incorporation efficiency against modified analogs (e.g., 5-methyl-dCTP) to assess steric or electronic effects .
Basic Research Question
Q. What are the recommended storage conditions for dCTP-Na4 to ensure long-term stability in laboratory settings?
Answer:
- Short-Term Storage : Dissolved in neutral buffer (pH 7.0) at 4°C for ≤1 month. Protect from light to prevent UV-induced degradation .
- Long-Term Storage : Lyophilized powder at -20°C (stable for 3 years) or -80°C (stable for 6 months). Avoid repeated thawing by aliquoting .
Advanced Research Question
Q. How does the ionic strength of dCTP-Na4 solutions affect enzymatic assays, and how can researchers mitigate interference?
Answer: The tetrasodium salt contributes to high ionic strength, which may inhibit Mg²⁺-dependent polymerases. Methodological adjustments include:
- Buffer Optimization : Use low-salt buffers (e.g., 10 mM Tris-HCl) and adjust MgCl₂ concentrations (e.g., 1.5–2.5 mM) to counteract sodium-induced chelation .
- Dialysis Desalting : For critical assays, desalt dCTP-Na4 solutions using centrifugal filters (3 kDa cutoff) to reduce sodium content .
Basic Research Question
Q. Which analytical techniques are recommended to assess the purity and structural integrity of dCTP-Na4?
Answer:
- UV Spectrophotometry : Measure absorbance at 267 nm (pH 7.0) with ε = 9.6 mmol⁻¹cm⁻¹. A 260/280 nm ratio >1.8 indicates minimal protein contamination .
- ¹H NMR : Confirm structural integrity via characteristic peaks (e.g., cytosine H5 at δ 5.8–6.2 ppm) and purity ≥98% .
Advanced Research Question
Q. How can researchers resolve discrepancies in purity measurements between UV spectrophotometry and HPLC for dCTP-Na4?
Answer:
- UV Interference Check : Test for contaminating nucleotides (e.g., dCDP) via dual-wavelength scans (250–280 nm).
- Ion-Pair HPLC : Use a C18 column with tetrabutylammonium bromide as the ion-pairing agent. Compare retention times against certified standards .
Advanced Research Question
Q. What is the utility of dCTP-Na4 in studying P2Y2 receptor signaling pathways, and how does its metabolic stability enhance experimental outcomes?
Answer: dCTP-Na4 derivatives (e.g., dinucleotides like INS37217) act as P2Y2 agonists, promoting chloride secretion and mucociliary clearance. Key methodologies:
- Metabolic Stability Assays : Incubate dCTP-Na4 analogs with airway epithelial lysates and quantify degradation via LC-MS. INS37217 resists phosphatase cleavage, enabling prolonged activity .
- In Vivo Models : Administer via nebulization in rodent trachea and measure mucus velocity using fluorescent microspheres .
Advanced Research Question
Q. How can modified dCTP-Na4 analogs (e.g., 5-methyl-dCTP) be utilized in epigenetic studies, and what analytical challenges arise?
Answer: 5-methyl-dCTP incorporates into DNA to study methylation-driven gene silencing. Methodological considerations:
- Incorporation Efficiency : Use primer extension assays with methyl-CpG-rich templates and quantify incorporation via capillary electrophoresis .
- Bisulfite Sequencing Challenges : Methylated dCTP residues may resist bisulfite conversion; validate with MeDIP-seq .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
